1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 6-methylpyridin-3-ylmethylamine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while reduction can produce a fully reduced amine derivative .
Scientific Research Applications
1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures and pharmacological properties.
Uniqueness
1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(6-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-2-3-8(4-11-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
InChI Key |
GXIKQBGMPKVSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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